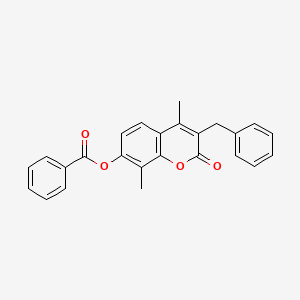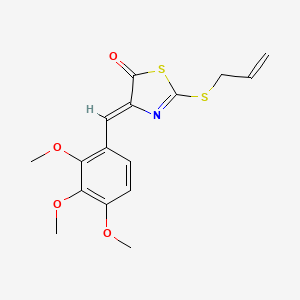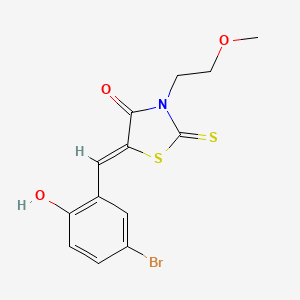
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate, also known as BDODB, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Wirkmechanismus
The exact mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate is still under investigation. However, studies have suggested that it may exert its biological effects through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential anticancer activity against various cancer cell lines such as breast, lung, and prostate cancer. It has also been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cardiovascular disease and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate is its synthetic accessibility, which allows for easy production and modification of the compound. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate. In medicine, further studies are needed to elucidate its mechanism of action and potential use in the treatment of various diseases. In agriculture, more research is needed to determine its efficacy as a plant growth regulator and insecticide. In material science, further exploration is needed to determine its potential use in the development of OLEDs and other electronic devices. Additionally, the development of novel synthetic routes and modifications of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate may lead to the discovery of new compounds with improved properties and potential applications.
Conclusion:
In conclusion, 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate is a synthetic compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate may lead to the discovery of new compounds with improved properties and potential applications.
Synthesemethoden
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate can be synthesized through a multi-step process that involves the condensation of 4-hydroxycoumarin and benzaldehyde, followed by alkylation with 4-methyl-2-pentanone, and finally esterification with benzoic acid. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl benzoate has shown promising results in various scientific research applications. In medicine, it has been studied for its potential anticancer, antioxidant, and anti-inflammatory properties. In agriculture, it has been investigated for its potential use as a plant growth regulator and insecticide. In material science, it has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Eigenschaften
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O4/c1-16-20-13-14-22(28-24(26)19-11-7-4-8-12-19)17(2)23(20)29-25(27)21(16)15-18-9-5-3-6-10-18/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLJZKWAOEJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170173.png)

![1-benzyl-4-[2-(3-chlorophenoxy)propanoyl]piperazine](/img/structure/B5170193.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5170194.png)
![3-[2-hydroxy-3-(2-nitrophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5170199.png)
![isobutyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5170201.png)
![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5170202.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5170208.png)
![2-(4-benzyl-1-piperazinyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5170212.png)



![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)